KLH45 is a selective inhibitor of the enzyme DDHD2, which is associated with hereditary spastic paraplegia. This compound has garnered interest for its potential therapeutic applications in neurological disorders. KLH45 was developed to target specific lipid metabolic pathways, particularly in the context of neuronal function and lipid droplet dynamics. Its efficacy and selectivity have been demonstrated in various in vivo studies, making it a valuable tool for researchers studying lipid metabolism and related diseases.
KLH45 is classified as a small molecule inhibitor, specifically targeting the DDHD2 enzyme. It belongs to a class of compounds known for their role in modulating lipid metabolism, making it relevant in the study of metabolic disorders and neurodegenerative diseases.
The synthesis of KLH45 involves several chemical reactions that utilize fatty acids as starting materials. The process typically includes:
The synthetic route may include techniques such as:
KLH45 has a complex molecular structure characterized by its unique cyclohexyl group and specific functional groups that enhance its interaction with DDHD2. The molecular formula and weight are critical for understanding its pharmacokinetics.
KLH45 primarily functions through competitive inhibition of the DDHD2 enzyme. The reactions involved include:
The effectiveness of KLH45 has been quantified using assays that measure enzyme activity before and after treatment with varying concentrations of the inhibitor, revealing an IC50 value of approximately 1.3 nM .
KLH45 exerts its effects through several mechanisms:
Studies have shown that genetic ablation of DDHD2 results in significant alterations in fatty acid responses during memory acquisition processes in mice, underscoring the relevance of KLH45 in neurobiology .
KLH45 has significant scientific applications:
KLH45 (CAS 1632236-44-2) is a synthetic small-molecule inhibitor with the systematic chemical name N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide. Its molecular formula is C₂₄H₂₅F₃N₄O₂, yielding a molecular weight of 458.48 g/mol. The structure features a central 1,2,3-triazole ring linked to a trifluoromethoxy-phenyl moiety and a carboxamide group with cyclohexyl and phenethyl substituents. This design confers optimal steric and electronic properties for targeting the catalytic site of DDHD2, a serine hydrolase involved in neuronal triglyceride metabolism [1] [4] [7].
Table 1: Molecular Properties of KLH45
Property | Value |
---|---|
Chemical Formula | C₂₄H₂₅F₃N₄O₂ |
Molecular Weight | 458.48 g/mol |
CAS Number | 1632236-44-2 |
IUPAC Name | N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide |
InChI Key | FYOYNRLSBYWAHL-UHFFFAOYSA-N |
KLH45 exhibits high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL, 218 mM), but its solubility in aqueous buffers is limited. Solutions in DMSO are hygroscopic and require storage at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). The compound remains stable for ≥2 years as a solid powder when stored desiccated at -20°C. For in vitro assays, freshly prepared DMSO stock solutions are recommended to avoid hydrolysis-related potency loss. In physiological matrices, its instability necessitates pharmacokinetic studies using optimized formulations like 10% DMSO/40% PEG300/5% Tween-80/45% saline [1] [6] [7].
Table 2: Stability and Solubility Profiles
Condition | Stability/Solubility |
---|---|
Solid Storage | ≥2 years at -20°C (desiccated) |
DMSO Solution Storage | 6 months at -80°C; 1 month at -20°C |
Aqueous Solubility | Low (requires co-solvents) |
Recommended Stock Solvent | DMSO (218 mM) |
KLH45 acts as a potent and irreversible inhibitor of DDHD2 (SPG54), binding covalently to the catalytic serine residue within its conserved GxSxG lipase motif. This inhibition is characterized by an IC₅₀ of 1.3 nM against recombinant DDHD2. Mechanistic studies confirm that KLH45 forms a stable acyl-enzyme complex, preventing DDHD2 from hydrolyzing its primary substrate, triacylglycerol (TAG). In Neuro2A cells, treatment with 25 nM KLH45 for 4 hours achieves >95% DDHD2 inhibition, leading to intracellular TAG accumulation. This effect mirrors the lipid dysregulation observed in DDHD2-knockout mice and hereditary spastic paraplegia (SPG54) patients [1] [3] [8].
KLH45 demonstrates exceptional selectivity for DDHD2 over other serine hydrolases. Activity-based protein profiling (ABPP) in Neuro2A cells revealed no cross-reactivity with 40+ mammalian serine hydrolases, except for ABHD6 (α/β-hydrolase domain-containing protein 6), which shows partial inhibition at high concentrations. This selectivity profile is attributed to KLH45’s structural complementarity with DDHD2’s hydrophobic substrate-binding cleft. Notably, KLH45 does not inhibit the functionally related lipases ATGL (adipose triglyceride lipase) or HSL (hormone-sensitive lipase), as confirmed by in vitro hydrolase assays using the inhibitors Atglistatin and 76-0079 as controls [1] [2] [8].
Table 3: Selectivity Profile of KLH45
Enzyme Target | Inhibition Status | Key Experimental Evidence |
---|---|---|
DDHD2 | Potent (IC₅₀: 1.3 nM) | >95% inhibition in Neuro2A cells at 25 nM |
ABHD6 | Partial | ABPP in neuronal cell lysates |
ATGL | None | No effect on TAG hydrolysis in Neuro2A assays |
HSL | None | Unaltered DAG/MAG hydrolysis post-treatment |
KLH45 exhibits brain-penetrant properties in vivo. Intraperitoneal administration (20 mg/kg twice daily for 4 days) in mice significantly elevates brain triacylglycerol (TAG) species, mirroring the lipidomic profile of DDHD2−/− mice. Acute single-dose studies (5–40 mg/kg) show no immediate TAG changes, indicating that sustained DDHD2 inhibition is required for measurable pharmacodynamic effects. The compound’s lipophilic nature (logP: ~3.5, predicted) facilitates blood-brain barrier penetration, though formal pharmacokinetic parameters like bioavailability and half-life remain uncharacterized. Ex vivo ABPP validates target engagement in the brain, with DDHD2 activity suppressed by >90% after subchronic dosing [1] [7] [8].
Pharmacodynamically, KLH45 induces lipid droplet (LD) accumulation in DDHD2-expressing cells (e.g., COS-7) supplemented with fatty acids, with effects observable at 2 μM after 16 hours. This phenotype is absent in DDHD1- or SEC23IP-expressing cells, confirming on-target effects. In primary murine cortical neurons, KLH45 alters LD dynamics but requires longer incubation times than in vitro models, suggesting cell-type-specific access or compensatory mechanisms [2] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0